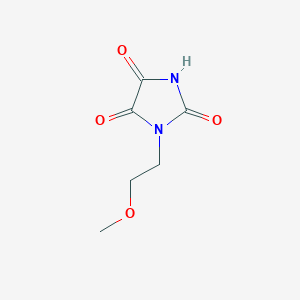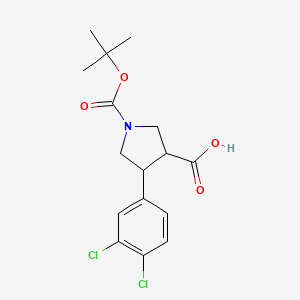
Glyceryl-2-13C trihexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glyceryl-2-13C trihexadecanoate is synthesized through esterification reactions involving glycerol and palmitic acid. The process involves the incorporation of the 13C isotope at the second carbon position of the glycerol backbone. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反应分析
Types of Reactions
Glyceryl-2-13C trihexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the triacylglycerol into its corresponding fatty acid and glycerol derivatives.
Hydrolysis: The compound can be hydrolyzed to yield glycerol and palmitic acid.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different triacylglycerol derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Palmitic acid and glycerol.
Hydrolysis: Glycerol and palmitic acid.
Transesterification: Various triacylglycerol derivatives depending on the alcohol used.
科学研究应用
Glyceryl-2-13C trihexadecanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer in metabolic studies to investigate the pathways of lipid metabolism.
Biology: To study the absorption, distribution, and metabolism of dietary fats in biological systems.
Medicine: In research related to obesity, diabetes, and cardiovascular diseases to understand the role of dietary fats in these conditions.
Industry: Used in the development of nutritional supplements and functional foods to enhance the understanding of fat metabolism
作用机制
The mechanism of action of Glyceryl-2-13C trihexadecanoate involves its incorporation into metabolic pathways where it acts as a tracer. The 13C isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolism of dietary fats. The molecular targets and pathways involved include the enzymatic breakdown of triacylglycerols by lipases and the subsequent absorption and utilization of fatty acids and glycerol in cellular processes.
相似化合物的比较
Similar Compounds
- Glyceryl-2-13C tripalmitate
- Glyceryl-1-13C trihexadecanoate
- Glyceryl-3-13C trihexadecanoate
Uniqueness
Glyceryl-2-13C trihexadecanoate is unique due to the specific incorporation of the 13C isotope at the second carbon position of the glycerol backbone. This specific labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in metabolic research. Compared to other similar compounds, it provides distinct advantages in terms of isotopic enrichment and stability .
属性
IUPAC Name |
2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-KRXTUEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584043 |
Source


|
| Record name | (2-~13~C)Propane-1,2,3-triyl trihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-33-5 |
Source


|
| Record name | (2-~13~C)Propane-1,2,3-triyl trihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tris[4-(1-naphthylphenylamino)phenyl]amine](/img/structure/B1627966.png)








![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)

![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)
